molecular formula C15H16N2O4 B14814652 N'-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide

N'-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide

Cat. No.: B14814652
M. Wt: 288.30 g/mol
InChI Key: MBRFJAOWEYZHBR-UHFFFAOYSA-N
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Description

N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide is an organic compound with the molecular formula C15H16N2O4 This compound is characterized by the presence of a furan ring, a phenoxy group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide typically involves the following steps:

    Preparation of 2,5-dimethylphenoxyacetic acid: This is achieved by reacting 2,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acyl chloride: The 2,5-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Reaction with furan-2-carbohydrazide: The acyl chloride is reacted with furan-2-carbohydrazide in the presence of a base like triethylamine to yield N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to an amine.

    Substitution: The phenoxy and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted phenoxy or furan derivatives.

Scientific Research Applications

N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and furan rings facilitate binding to active sites, while the carbohydrazide moiety can form hydrogen bonds and other interactions, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide
  • N’-[2-(2,5-dimethylphenoxy)acetyl]naphthalene-1-carbohydrazide
  • 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide

Uniqueness

N’-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide is unique due to its specific substitution pattern on the phenoxy and furan rings, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N'-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide

InChI

InChI=1S/C15H16N2O4/c1-10-5-6-11(2)13(8-10)21-9-14(18)16-17-15(19)12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

MBRFJAOWEYZHBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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